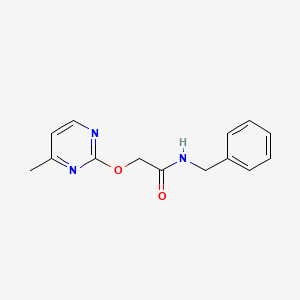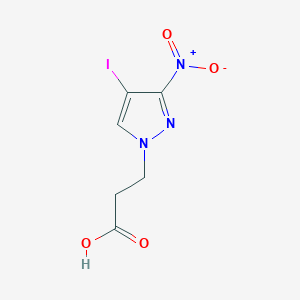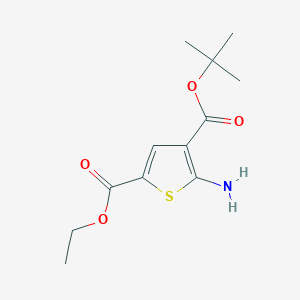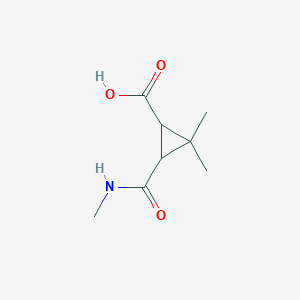
2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a naphthylamino group and a methylphenyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole typically involves the condensation of 1-naphthylamine with 4-methylbenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of naphthoquinones or benzaldehyde derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Naphthylamino)-4-phenyl-1,3-thiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-(1-Naphthylamino)-4-(4-chlorophenyl)-1,3-thiazole: Similar structure but contains a chlorine atom instead of a methyl group.
2-(1-Naphthylamino)-4-(4-methoxyphenyl)-1,3-thiazole: Similar structure but contains a methoxy group instead of a methyl group.
Uniqueness
2-(1-Naphthylamino)-4-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both naphthylamino and methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the thiazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-9-11-16(12-10-14)19-13-23-20(22-19)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNDRZGQYQMKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2922764.png)









![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)
![1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol](/img/structure/B2922783.png)


